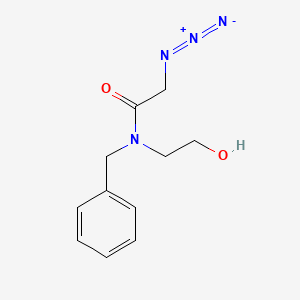![molecular formula C9H11ClN2O3 B1479044 5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1857797-57-9](/img/structure/B1479044.png)
5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Descripción general
Descripción
The compound “5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives are known to exhibit insecticidal activity and can be effective as grain protectants .
Synthesis Analysis
The synthesis of tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, such as the compound , can be achieved through (3+2) cycloaddition reactions of azomethine ylides with maleimides . This method allows for the assembly of skeletons of many alkaloids and their analogs .Aplicaciones Científicas De Investigación
Photophysical Properties and Polymer Synthesis
- Highly Luminescent Polymers : Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence with high quantum yields, suggesting applications in organic electronics and luminescent materials (Zhang & Tieke, 2008).
Organic Electronics and Optoelectronic Materials
- Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) described the synthesis of conjugated polymers containing pyrrolo[3,4-c]pyrrole and phenylene units, which show strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthetic Methodologies and Chemical Properties
- Synthesis of Pyrrolin-2-ones Derivatives : Gein and Pastukhova (2020) focused on synthesizing 5-aryl-4-acyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones, showing varied biological activities, suggesting the chemical versatility of the pyrrolo[3,4-c]pyrrole-1,3-dione scaffold (Gein & Pastukhova, 2020).
Semiconductor and Thin Film Transistor (TFT) Applications
- Polymer Semiconductors for TFTs : Guo, Sun, and Li (2014) utilized pyrrolo[3,4-c]pyrrole-1,3-dione derivatives to construct copolymers with promising charge transport performance in organic TFTs, underscoring their potential in semiconductor applications (Guo, Sun, & Li, 2014).
Organic Solar Cells
- Electron Acceptors for Solar Cells : Do et al. (2020) introduced novel electron acceptors based on pyrrolo[3,2-b]pyrrole-1,4-dione for organic solar cells, highlighting their good solubility, thermal stability, and compatibility in bulk heterojunction devices (Do et al., 2020).
Propiedades
IUPAC Name |
5-(2-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-4(10)9(15)12-2-5-6(3-12)8(14)11-7(5)13/h4-6H,2-3H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQTUBEFLSKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478961.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)
![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)
![5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478975.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)
![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
